Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate is an organic compound with the molecular formula C12H19N3O2. It is a derivative of carbamic acid and contains a tert-butyl group, an amino group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and 3-pyridylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) at room temperature. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative used in similar applications.
Pyridine derivatives: Compounds with similar structures but different functional groups.
Aminoethyl carbamates: Compounds with variations in the amino and carbamate groups.
Uniqueness
Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate is unique due to its combination of a tert-butyl group, an amino group, and a pyridine ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3,(H,15,16) |
InChI Key |
CFTSBZGGHGKIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CN=CC=C1 |
Origin of Product |
United States |
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